molecular formula C14H10F3N3S B3006309 2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine CAS No. 333409-45-3

2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B3006309
CAS No.: 333409-45-3
M. Wt: 309.31
InChI Key: XYLQQZVPHLEHCY-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C14H10F3N3S and its molecular weight is 309.31. The purity is usually 95%.
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Biological Activity

2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions. Its molecular formula is C12H8F3N3SC_{12}H_{8}F_{3}N_{3}S, with a molecular weight of approximately 307.27 g/mol. The presence of the imidazole and pyridine rings contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds related to imidazo[4,5-b]pyridine derivatives exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines at low concentrations. For example, a study revealed that derivatives with similar structures exhibited IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells .

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundGlioblastoma50Induction of apoptosis
Similar Derivative ABreast Adenocarcinoma30Inhibition of topoisomerase II
Similar Derivative BLung Cancer25Cell cycle arrest

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Apoptotic Pathways : Induction of apoptosis is likely mediated through mitochondrial pathways, leading to cytochrome c release and activation of caspases.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various imidazo derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Study 2: Cancer Cell Studies

A detailed investigation into the anticancer properties was conducted using human glioblastoma cells. The compound was shown to reduce cell viability significantly after 48 hours of treatment. Morphological assessments confirmed apoptotic changes such as chromatin condensation and membrane blebbing.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3S/c15-14(16,17)10-4-1-3-9(7-10)8-21-13-19-11-5-2-6-18-12(11)20-13/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLQQZVPHLEHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.